2,8-Dimercapto-6-hydroxypurine
Description
Contextualization within Purine (B94841) Chemistry and Biochemistry
2,8-Dimercapto-6-hydroxypurine, also known by other names such as 2,8-dithio-6-oxypurine and 2,8-mercaptohypoxanthine, is a derivative of purine. sielc.com The core of its structure is the purine ring system, a fundamental component of nucleic acids. However, the substitutions on this purine base differentiate it from naturally occurring purines like adenine (B156593) and guanine (B1146940), as well as from their metabolic intermediate, hypoxanthine (B114508) (6-hydroxypurine). guidechem.com
The presence of two thiol (-SH) groups at the 2 and 8 positions and a hydroxyl (-OH) group at the 6 position defines its chemical character. This structure places it in the category of thiopurines, a class of compounds that includes the well-known immunosuppressive drug and chemotherapy agent, 6-mercaptopurine (B1684380). ctdbase.org While both are thiopurines, the dual thiol groups in this compound are a key distinction, contributing to its unique chemical reactivity and biological profile when compared to the single thiol group of 6-mercaptopurine.
Rationale for Research Focus on this compound
Research interest in this compound stems from several of its observed biological effects. A primary area of investigation has been its potent antithyroid properties. who.int Like other thionamides, which are characterized by a sulfhydryl group within a heterocyclic structure, it can interfere with thyroid hormone synthesis. who.int This has led to its study as a potential modulator of the thyroid axis.
Furthermore, studies have revealed its significant impact on the male reproductive system, making it a subject of interest in reproductive physiology and toxicology research. researchgate.netnih.gov Investigations in animal models have demonstrated its ability to suppress testosterone (B1683101) levels and affect testicular cell populations. researchgate.netnih.gov
Beyond its endocrine effects, this compound has been explored for other potential applications. Its structure suggests utility in the development of antiviral agents and immunostimulants. uw.edu.pl The reactive thiol groups also make it an effective chelating agent, capable of binding to metal ions.
Fundamental Structural Elements Relevant to Research Inquiry
The specific arrangement of functional groups on the purine ring of this compound is central to its research applications. The key structural features include:
Two Thiol Groups: The mercapto groups at positions C2 and C8 are highly reactive. They are susceptible to oxidation, which can lead to the formation of disulfide bonds, and can participate in substitution reactions. These groups are also responsible for the compound's ability to act as a chelating agent.
A Hydroxyl Group: The hydroxyl group at the C6 position allows the molecule to exist in a tautomeric equilibrium, as 6-hydroxypurine or 6-oxopurine (hypoxanthine) form. This feature is common among many purine derivatives.
The Purine Scaffold: The underlying purine structure provides a rigid framework that is recognized by various biological systems, though the substitutions distinguish its activity from endogenous purines.
The interplay of these structural elements dictates the molecule's chemical behavior and its interactions with biological targets. For instance, iodimetric titration in a strongly alkaline medium reveals non-Nernstian behavior, a characteristic that is dependent on the concentration of the analyte and the electrode material used. uw.edu.pl
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 15986-32-0 scbt.com |
| Molecular Formula | C₅H₄N₄OS₂ scbt.com |
| Molecular Weight | 200.24 g/mol scbt.com |
Table 2: Research Findings on the Biological Effects of this compound in Male Rats
| Parameter | Observation | Significance |
| Plasma Testosterone Levels | Significant decrease after 1, 7, 14, and 21 days of treatment. researchgate.netnih.gov | p<0.05 at days 1, 7, 14; p<0.01 at day 21 researchgate.netnih.gov |
| Testicular Cell Population | Significant decrease in mean testicular cell population and diameter. researchgate.netnih.gov | p<0.0001 researchgate.netnih.gov |
| Spermatogenesis | Arrested spermatogenesis. researchgate.netnih.gov | - |
| Sertoli and Leydig Cells | Significant decrease in mean cell population and diameter. researchgate.netnih.gov | p<0.0001 researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166752 | |
| Record name | Purine-6-ol, 2,8-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15986-32-0 | |
| Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,8-Mercaptohypoxanthine | |
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| Record name | Dithio-6-oxypurine | |
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| Record name | Purine-6-ol, 2,8-dimercapto- | |
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| Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |
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| Record name | 2,8-MERCAPTOHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |
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Synthetic Pathways and Chemical Derivatization of 2,8 Dimercapto 6 Hydroxypurine
Strategic Approaches to Purine (B94841) Core Elaboration
The construction of the 2,8-dimercapto-6-hydroxypurine core involves careful selection of precursors and precise control of reaction conditions to achieve the desired functional group arrangement.
Precursor Selection and Reaction Design for Functional Group Incorporation
The synthesis of thiolated purines like this compound often begins with a pre-existing purine scaffold. A common and effective strategy utilizes halogenated purine derivatives as key intermediates.
A widely employed precursor is hypoxanthine (B114508) (6-hydroxypurine). guidechem.com The synthetic route typically involves the introduction of halogen atoms, such as bromine or chlorine, at the 2 and 8 positions of the purine ring through electrophilic halogenation. For instance, the treatment of hypoxanthine with a halogenating agent like phosphorus oxybromide (POBr₃) in a solvent such as dimethylformamide (DMF) can yield the corresponding 2,8-dihalo-6-hydroxypurine intermediate.
Following the halogenation step, the crucial incorporation of the thiol groups is achieved through nucleophilic substitution. Reagents such as thiourea (B124793) or hydrogen sulfide (B99878) (H₂S) are commonly used under alkaline conditions to displace the halogen atoms and introduce the desired mercapto functionalities. This two-step process, starting from a readily available purine base, provides a reliable pathway to 2,8-disubstituted purines.
Another approach involves the use of phosphorus pentasulfide (P₂S₅) or Lawesson's reagent to directly thionate a hydroxyl-containing purine precursor. However, this method can sometimes lead to a mixture of products, necessitating careful purification. To circumvent this, selective protection of the hydroxyl group at the 6-position, for example, using trimethylsilyl (B98337) or acetyl groups, can be employed to prevent unwanted side reactions during the thiolation process.
The table below summarizes common precursors and reagents used in the synthesis of this compound.
| Precursor | Halogenating Agent | Thiolating Agent | Solvent |
| Hypoxanthine | Phosphorus oxybromide (POBr₃) | Thiourea | Dimethylformamide (DMF) |
| 6-Hydroxypurine | N-Bromosuccinimide (NBS) | Hydrogen sulfide (H₂S) | Ethanol (B145695)/Water |
| 2,8-Dihalo-6-hydroxypurine | - | Sodium hydrosulfide (B80085) (NaSH) | Dioxane |
Regioselective and Chemoselective Syntheses
Achieving regioselectivity—the preferential reaction at one specific site in a molecule with multiple reactive sites—is a significant challenge in purine chemistry. The purine ring system has several nitrogen atoms that can potentially undergo alkylation or other modifications.
For the synthesis of specifically substituted purines, controlling the regioselectivity of reactions is paramount. For instance, in the synthesis of N-substituted purine derivatives, direct alkylation often leads to a mixture of N7 and N9 isomers. acs.orgnih.gov However, methods have been developed to favor one isomer over the other. For example, solid-phase synthesis techniques have been shown to provide a high degree of regioselectivity in the N7-alkylation of purines. acs.org
Similarly, in the case of disubstituted purines, such as 6,8-dichloropurines, the regioselectivity of subsequent reactions can be controlled by the choice of catalyst and reaction conditions. thieme-connect.com For example, a palladium-catalyzed cross-coupling reaction with phenylboronic acid preferentially occurs at the C6 position, while an iron-catalyzed reaction with a Grignard reagent favors substitution at the C8 position. thieme-connect.com This differential reactivity allows for the stepwise and selective introduction of different substituents at specific positions on the purine core.
Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For example, when working with a molecule containing both chloro and sulfanyl (B85325) groups, the choice of coupling reaction can determine which group reacts. The Suzuki-Miyaura reaction can be used to substitute the chloride, while the Liebeskind-Srogl cross-coupling reaction can target the sulfanyl group, demonstrating the orthogonality of these transformations. nih.gov
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues of this compound is essential for understanding how structural modifications impact its biological activity. These studies, known as structure-activity relationship (SAR) studies, are fundamental to the process of drug discovery and development. nih.gov
Substituent Modifications for Structure-Activity Relationship Studies
SAR studies involve systematically altering the structure of a lead compound and evaluating the biological activity of the resulting analogues. For this compound, modifications can be made at various positions on the purine ring and at the thiol and hydroxyl groups.
For instance, the thiol groups at positions 2 and 8 are known to be critical for some of the compound's biological effects, and replacing them with other functional groups, such as hydroxyl groups, can lead to a loss of that specific activity. To further probe the role of these thiol groups, analogues with different substituents at these positions can be synthesized. This could involve alkylation of the thiol groups to form thioethers or oxidation to form sulfonic acids.
Modifications at the nitrogen atoms of the purine ring, such as N-alkylation, are also a common strategy in SAR studies. Introducing alkyl or other groups at the N3 or N7 positions can provide insights into the steric and electronic requirements for binding to biological targets.
The table below outlines potential modifications to the this compound scaffold for SAR studies.
| Position of Modification | Type of Modification | Potential Substituents |
| C2, C8 (Thiol groups) | Alkylation, Oxidation | Methyl, Ethyl, Phenyl, Sulfonic acid |
| N3, N7 (Nitrogen atoms) | Alkylation | Methyl, Ethyl, Benzyl |
| C6 (Hydroxyl group) | Etherification, Esterification | Alkoxy groups, Acyl groups |
Advanced Methodologies in Purine Derivative Synthesis
The field of synthetic organic chemistry is constantly evolving, leading to the development of new and more efficient methods for the synthesis of complex molecules like purine derivatives. These advanced methodologies often offer improvements in terms of reaction times, yields, and environmental impact. numberanalytics.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. numberanalytics.com By using microwave irradiation to rapidly heat the reaction mixture, reaction times can be significantly reduced, often from hours to minutes. This technique has been successfully applied to the synthesis of various purine derivatives.
Catalytic methods , particularly those employing transition metals, have also revolutionized purine synthesis. numberanalytics.com Catalysts can enhance the efficiency and selectivity of reactions, allowing for the formation of specific products with high yields. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted purines. thieme-connect.comnih.gov
Biocatalysis , which utilizes enzymes or whole microorganisms to carry out chemical transformations, offers a green and highly selective alternative to traditional chemical methods. numberanalytics.comacs.org Enzymes can be engineered to produce specific purine derivatives with high enantiopurity and under mild reaction conditions.
Solid-phase synthesis provides a streamlined approach for the preparation of libraries of compounds for high-throughput screening. acs.org By attaching the purine core to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process. This methodology has been instrumental in the regioselective synthesis of N-substituted purines. acs.org
Photoredox catalysis is a more recent advancement that uses light to drive chemical reactions. nih.gov This technique has been applied to the functionalization of purine nucleosides, enabling the coupling of unprotected nucleosides with a variety of alkyl bromides. nih.gov
These advanced methodologies, along with continual improvements in traditional synthetic techniques, are expanding the toolkit available to medicinal chemists for the synthesis and derivatization of this compound and other purine analogues. numberanalytics.com
Advanced Analytical Characterization and Quantification of 2,8 Dimercapto 6 Hydroxypurine
Electrochemical Techniques for Determination
Electrochemical methods offer high sensitivity and are well-suited for the analysis of redox-active compounds like 2,8-Dimercapto-6-hydroxypurine, owing to its reactive thiol groups.
Potentiometric Titrimetry
Potentiometric titration stands as a key method for the quantification of this compound. This technique involves monitoring the potential of an indicator electrode as a function of the volume of a titrant added, allowing for precise determination of the analyte's concentration.
Iodimetric titration is a type of redox titration where a standard iodine solution is used as the titrant. wikipedia.org It is a direct titration method used for determining the concentration of reducing agents. quora.comub.edu The fundamental principle lies in the oxidation of the thiol groups (-SH) of the analyte by iodine. In this reaction, iodine is reduced to iodide ions, and the thiol is oxidized.
For thiol compounds, the reaction stoichiometry with iodine can be influenced by the reaction medium, the structure of the compound, and the existence of thiol-thione tautomerism. uw.edu.pl In neutral or acidic media, the reaction rate between many thiols and iodine can be slow. uw.edu.pl However, conducting the titration in an alkaline medium alters the reaction stoichiometry and can facilitate a more defined reaction endpoint. uw.edu.pl In the case of this compound, direct titration with iodine in an alkaline medium has been successfully performed. uw.edu.plnih.gov The endpoint of the titration is detected by a sharp change in the potential of an indicator electrode, signifying the completion of the reaction between the thiol groups and the iodine titrant. uw.edu.pl
The accuracy and the shape of the potentiometric titration curve for this compound are significantly dependent on the experimental conditions. Key factors include the composition of the electrolyte and the nature of the electrode interface. uw.edu.pl
Electrolyte Composition: The concentration of the supporting electrolyte, such as sodium hydroxide (B78521) (NaOH) in an alkaline medium, plays a crucial role. For this compound, titration in a strongly alkaline medium has been found to be effective. uw.edu.pl However, increasing the NaOH concentration beyond a certain point (e.g., 7 mol L⁻¹) may not further alter the number of electrons transferred in the reaction. uw.edu.pl The choice of solvent can also impact the titration; a mixture of aqueous sodium hydroxide and ethanol (B145695) has been shown to produce repeatable titrations for various thiols. psu.edu
Electrode Interface: The material and surface condition of the working electrode are critical variables. uw.edu.pl Studies on this compound have demonstrated that different electrode materials, such as platinum and gold, yield uniquely shaped titration curves. uw.edu.plresearchgate.net For instance, when using a gold wire indicator electrode for the titration of this compound in 7 mol L⁻¹ NaOH, a typical response shape was observed. uw.edu.plresearchgate.net In contrast, using platinum (wire and plate) or a gold plate electrode under the same conditions resulted in an unusual potential drop in the initial part of the titration curve. uw.edu.plresearchgate.net The preparation procedure for the electrodes also influences the shape of the titration curves. uw.edu.pl
Interactive Table: Effect of Electrode Material on Titration of this compound uw.edu.plresearchgate.net
| Electrode Material | Titration Curve Shape | Observation |
| Gold Wire | Typical | Classic sigmoidal curve expected for a potentiometric titration. |
| Gold Plate | Atypical | A significant potential drop occurs in the initial phase of the titration. |
| Platinum Wire | Atypical | A significant potential drop occurs in the initial phase of the titration. |
| Platinum Plate | Atypical | A significant potential drop occurs in the initial phase of the titration. |
The Nernst equation describes the ideal relationship between the potential of an electrode and the concentrations of the species involved in a redox reaction. However, in practice, deviations from this ideal behavior, known as non-Nernstian phenomena, can occur.
In the iodimetric titration of this compound in a strongly alkaline medium, the system has been observed to not exhibit Nernstian behaviour. uw.edu.pl This is characterized by an unusual and significant potential drop at the beginning of the titration upon the addition of a small amount of iodine, a phenomenon not seen at lower concentrations of sodium hydroxide. uw.edu.pl This non-Nernstian response is influenced by the concentration of the analyte and the electrolyte, as well as the electrode material. uw.edu.pl Such behavior suggests that complex processes are occurring at the electrode surface, which are not accounted for by the simple equilibrium thermodynamics of the Nernst equation. nih.govnih.govresearchgate.net
Coulometric Methods for Trace Analysis
Coulometric titration is an absolute analytical method that offers high precision and is particularly suitable for trace analysis. uw.edu.pl This technique involves generating a titrant in situ by electrolysis at a constant current, and the amount of analyte is determined based on the quantity of electricity (charge) required to reach the endpoint, according to Faraday's laws. uw.edu.pl
Coulometric methods have been successfully applied to the determination of numerous thiol compounds, including the related purine (B94841) derivative 6-mercaptopurine (B1684380). uw.edu.plresearchgate.net Titration with electrogenerated chlorine or iodine is a common approach. uw.edu.plresearchgate.net The method is characterized by its simplicity, short analysis time, and high accuracy, with determination errors often below 1%. uw.edu.pl For trace analysis of thiols, high-performance liquid chromatography (HPLC) can be coupled with coulometric detectors, which eliminates the need for chemical derivatization by directly detecting the redox-active thiol species. nih.govresearchgate.net This combination provides excellent sensitivity, with detection limits reaching picomolar levels for some thiols. researchgate.net
Chromatographic Separation Sciences
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from complex mixtures.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is considered the "gold standard" for the purification and analysis of this compound. This method separates compounds based on their hydrophobicity. A common mobile phase for this compound consists of a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with a small amount of acid, such as 0.1% phosphoric acid, to control ionization and improve peak shape. Using such a system, this compound can be effectively resolved from byproducts like disulfides or unreacted starting materials, with a reported retention time of 6.2 minutes.
This liquid chromatography method is versatile; it is scalable for use in preparative separations to isolate larger quantities of the pure compound and is also suitable for pharmacokinetic studies to determine the compound's fate in a biological system. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid. sielc.com
Interactive Table: HPLC Parameters for this compound Analysis
| Parameter | Details |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Mobile Phase | Acetonitrile/Water (20:80) with 0.1% Phosphoric Acid |
| Retention Time | 6.2 minutes |
| Application | Purification, resolution from byproducts (disulfides, precursors) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of purine compounds like this compound. researchgate.net Its versatility allows for various modes of separation, tailored to the specific physicochemical properties of the analyte.
The separation of polar compounds such as purines and their derivatives by reversed-phase (RP) HPLC can be challenging due to their limited retention on nonpolar stationary phases. longdom.orgimtakt.com Optimization of both the stationary and mobile phases is critical to achieve adequate resolution.
For this compound, reversed-phase HPLC is a common approach. A typical stationary phase is a C18 (octadecylsilane) column, which provides a nonpolar surface for hydrophobic interactions. longdom.org However, due to the polar nature of the purine backbone and its hydrophilic substituents, modifications to the mobile phase are often necessary to enhance retention and improve peak shape. sepscience.com
One strategy involves adjusting the mobile phase composition. A common mobile phase for the analysis of this compound consists of an acetonitrile/water mixture, with the addition of an acidifier like phosphoric acid. sielc.com The acid suppresses the ionization of the analyte, increasing its hydrophobicity and retention on the C18 column.
For highly polar purines that are poorly retained even on C18 columns, ion-pairing chromatography is an effective strategy. longdom.orgsepscience.com This technique adds an ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA) hydrogen sulphate, to the mobile phase. longdom.org The reagent forms a neutral ion pair with the charged analyte, increasing its affinity for the nonpolar stationary phase and thus enhancing retention time. Phosphate (B84403) buffers are often employed in these methods to maintain a stable pH and improve the consistency of the separation. longdom.orgsepscience.com
Alternatively, normal-phase chromatography using a polar stationary phase, such as an aminopropyl column, can be employed for the separation of purine metabolites without the need for ion-pairing agents. imtakt.com In this mode, retention decreases as the concentration of the polar component (e.g., water) in the mobile phase increases. imtakt.com
Table 1: HPLC Parameters for Purine Separation
| Analytical Method | Stationary Phase | Mobile Phase Composition | Analyte/Group | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Acetonitrile/water (20:80) with 0.1% phosphoric acid | This compound | |
| Ion-Pair RP-HPLC | C8 or C18 | 0.1 M potassium dihydrogen phosphate (pH 6.0) with 4 mM tetrabutylammonium hydrogen sulphate and 20% methanol | Purine Nucleotides | longdom.org |
| Normal-Phase HPLC | Aminopropyl | Ammonium formate (B1220265) buffer | Creatinine and Purine Metabolites | imtakt.com |
Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of this compound, offering superior sensitivity and selectivity compared to UV detection alone. nih.gov This technique is particularly valuable for identifying and quantifying trace amounts of the compound in complex matrices.
For HPLC-MS applications, the mobile phase composition must be compatible with the mass spectrometer's ionization source. Volatile buffers and acids, such as formic acid, are used in place of non-volatile ones like phosphoric acid. sielc.com Electrospray ionization (ESI) is a common interface for HPLC-MS, and for a compound like this compound, analysis in the negative ion mode is effective for confirming its molecular weight by detecting the deprotonated molecule ([M–H]⁻).
High-resolution mass spectrometry (HRMS) coupled with HPLC can provide unambiguous identification by determining the elemental composition of the analyte with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). This allows for reliable quantification even in the presence of co-eluting interferences. nih.gov The development of robust HPLC-MS/MS methods enables the creation of sensitive assays with low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range. nih.gov
Planar Chromatography for Heterocyclic Thiol Profiling
Planar chromatography, particularly Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), offers a simple, rapid, and cost-effective method for the analysis of heterocyclic thiols. akjournals.com This technique is well-suited for screening and profiling these compounds.
A significant challenge in the TLC analysis of many compounds, including some thiols, is their lack of a native chromophore, making them invisible under UV light. Post-chromatographic derivatization with a specialized reagent is therefore required for visualization. uni-giessen.de
For the detection of heterocyclic thiols, the iodine-azide reaction is a highly selective and sensitive method. akjournals.comnih.gov This reaction is catalyzed by divalent sulfur compounds. akjournals.comrsc.org The analytical procedure involves developing the TLC plate and then spraying it with a freshly prepared solution containing sodium azide (B81097) and starch at a controlled pH (typically 5.5–6.0). akjournals.com The plate is then briefly exposed to iodine vapor. The thiol-containing compounds on the plate catalyze the reaction between iodine and azide ions. This catalysis results in the localized consumption of iodine, which prevents the formation of the typical blue-purple iodine-starch complex. Consequently, the thiols appear as distinct white spots on a violet-gray background. akjournals.com This method has been successfully applied to the detection of related therapeutic thiols such as 2-thioguanine and 6-mercaptopurine. akjournals.com
The iodine-azide reaction provides exceptional sensitivity for the detection of heterocyclic thiols in planar chromatography. akjournals.com Detection limits are reported to be in the picomole (pmol) per spot range, which is often superior to other common visualization methods like direct UV detection (at 254 nm) or general iodine vapor staining. akjournals.com
The selectivity of the iodine-azide reaction is a key advantage. The reaction is specifically induced by compounds containing a C–S bond, particularly thiols. akjournals.com This makes the detection method highly specific for sulfur-containing compounds within a complex mixture. While other sulfur-containing functional groups can also induce the reaction, the catalytic activity varies, which can provide some level of differentiation. bibliotekanauki.plscispace.com This selectivity allows for the clear visualization of thiol analytes even in biological samples where numerous other compounds are present. akjournals.comnih.gov The simplicity, low cost of reagents, and short analysis time further establish the iodine-azide method as a valuable technique for the qualitative and semi-quantitative profiling of heterocyclic thiols. akjournals.com
Table 2: Detection Characteristics of the Iodine-Azide Reaction for Heterocyclic Thiols
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Principle | Catalytic reaction | Thiols catalyze the reaction between iodine and azide ions (I₂ + 2N₃⁻ → 2I⁻ + 3N₂). | akjournals.comrsc.org |
| Visualization | Post-chromatographic derivatization | White spots appear on a violet-gray background due to iodine consumption. | akjournals.com |
| Sensitivity | Limit of Detection (LOD) | 1–80 pmol per spot. | akjournals.com |
| Selectivity | Target Functional Group | Highly selective for heterocyclic thiols and other divalent sulfur compounds. | akjournals.combibliotekanauki.pl |
| Comparison | Relative Sensitivity | More sensitive than detection with iodine vapor or UV light at 254 nm. | akjournals.com |
Spectroscopic Methods for Structural and Quantitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as ¹H. For this compound, the ¹H NMR spectrum in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals. A singlet observed at approximately δ 8.12 ppm can be assigned to the proton at the C1 position of the purine ring, while a broad signal around δ 3.45 ppm corresponds to the two protons of the thiol (-SH) groups. NMR is also a crucial tool for studying the tautomeric equilibria between the thiol and thione forms of the molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows a characteristic absorption peak for the S-H bond stretch at approximately 2560 cm⁻¹. Additionally, a peak around 1680 cm⁻¹ is indicative of a carbonyl (C=O) group stretch, which helps to distinguish between the oxo and hydroxyl tautomeric forms at position 6.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Parameter | Observed Value/Characteristic Peak | Reference |
|---|---|---|---|
| ¹H NMR | Solvent | DMSO-d₆ | |
| Chemical Shift (δ) | 8.12 ppm (singlet, 1H, H-1) | ||
| Chemical Shift (δ) | 3.45 ppm (broad, 2H, -SH) | ||
| FTIR | S-H Stretch | ~2560 cm⁻¹ | |
| C=O Stretch | ~1680 cm⁻¹ | ||
| Mass Spectrometry | Ionization Mode | ESI (Negative) |
Chemical Reactivity and Redox Chemistry of 2,8 Dimercapto 6 Hydroxypurine
Fundamental Redox Mechanisms
The redox chemistry of 2,8-dimercapto-6-hydroxypurine is centered on its sulfhydryl groups, which are susceptible to a range of oxidation reactions. These reactions are fundamental to its biological activities and its interactions in chemical systems. ontosight.ai
The thiol groups of this compound are readily oxidized. The oxidation can proceed through several stages, depending on the nature and strength of the oxidizing agent. Common oxidants include hydrogen peroxide, halogens like iodine, and reactive oxygen species (ROS). uw.edu.plresearchgate.net
The initial step in the oxidation process is typically the formation of a highly reactive sulfenic acid intermediate (R-SOH). nih.govtaylorandfrancis.com This species is generally unstable and can undergo further reactions. taylorandfrancis.com Mild oxidation, especially in the presence of another thiol molecule, leads to the formation of a disulfide bond (-S-S-), which can be an intramolecular disulfide within the same molecule or an intermolecular disulfide linking two molecules of this compound.
With stronger oxidizing agents or under conditions that favor further oxidation, the sulfenic acid can be oxidized to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). nih.govmdpi.com The sulfonic acid state is generally considered an irreversible oxidation product. nih.gov The oxidation of the thiol groups can also lead to the formation of other metabolites, such as 6-thiouric acid, through the action of enzymes like xanthine (B1682287) oxidase. fda.govnih.gov
| Oxidation Stage | Functional Group | General Structure | Notes |
|---|---|---|---|
| Thiol (Reduced) | Sulfhydryl | R-SH | Starting state of the compound. |
| Initial Oxidation | Sulfenic Acid | R-SOH | Highly reactive and typically a transient intermediate. nih.govtaylorandfrancis.com |
| Dimerization | Disulfide | R-S-S-R | Formed under mild oxidizing conditions. |
| Intermediate Oxidation | Sulfinic Acid | R-SO₂H | A more stable oxidation state than sulfenic acid. nih.gov |
| Final Oxidation | Sulfonic Acid | R-SO₃H | Generally considered an irreversible oxidation state. nih.govmdpi.com |
Disproportionation is a specific type of redox reaction where a species of intermediate oxidation state reacts to form two different products, one with a higher and one with a lower oxidation state. acs.orgacs.org The transient sulfenic acid (R-SOH) intermediate, formed during the oxidation of the thiol groups of this compound, is prone to such reactions in solution. nih.govtaylorandfrancis.com
A common disproportionation pathway for sulfenic acids involves the condensation of two molecules to form a thiosulfinate (R-S(O)-SR). nih.gov This thiosulfinate intermediate is itself unstable and can rearrange or react further. It can disproportionate to yield a disulfide (R-S-S-R), representing a reduction from the sulfenic acid state, and a sulfinic acid (R-SO₂H), representing an oxidation. iosrjournals.org This reaction highlights the inherent instability of sulfenic acids and their tendency to exist in equilibrium with their anhydride (B1165640) form, the thiosulfinate. nih.gov
This reactivity means that the oxidation of this compound in solution can lead to a complex mixture of products, not just a simple stepwise progression to the highest oxidation state. The specific products formed depend on factors like concentration, pH, and the presence of other reactive species.
Tautomeric Equilibria and Their Role in Chemical Behavior
Like many purine (B94841) derivatives, this compound can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. researchgate.netacs.org This dynamic equilibrium is crucial to its chemical properties and reactivity.
The primary tautomerism in this compound involves the thiol (-SH) and thione (>C=S) forms. researchgate.net The protons on the sulfhydryl groups can migrate to the adjacent nitrogen atoms in the purine ring, resulting in a thione structure with a carbon-sulfur double bond and an N-H bond. For similar molecules like 6-mercaptopurine (B1684380), studies have shown that the thione tautomer is significantly more stable and predominates in solution. researchgate.netacs.org
This tautomeric equilibrium has significant electronic implications. The thione form alters the aromaticity and electron distribution of the purine ring system compared to the thiol form. The presence of a C=S double bond and an N-H group in the thione tautomer changes the hydrogen bonding capabilities of the molecule, affecting its solubility and its interactions with other molecules, including biological targets like enzymes. researchgate.net Quantum chemical calculations on related mercaptopurines confirm that the thionic species are the most stable forms. researchgate.net
The predominance of a specific tautomer directly influences the molecule's chemical reactivity, affecting both the stoichiometry and kinetics of its reactions. researchgate.netuw.edu.pl Since the thione form is generally the more stable tautomer, its chemical properties will largely govern the compound's behavior. researchgate.net The location of the mobile protons in the predominant tautomer determines the sites of nucleophilic or electrophilic attack.
Environmental and Solution Chemistry Effects on Reactivity
The chemical reactivity of this compound is highly sensitive to its chemical environment, particularly the pH and solvent composition of the solution.
Studies involving iodimetric titration have demonstrated that the reactivity of this compound with iodine is significantly enhanced in strongly alkaline media. uw.edu.pluw.edu.pl In acidic or neutral solutions, the reaction with iodine is very slow, but in the presence of a high concentration of sodium hydroxide (B78521), the reaction proceeds readily. uw.edu.pl This is due to two factors: first, the thiol groups are deprotonated to the more reactive thiolate anions, and second, iodine itself disproportionates in alkaline solutions to form iodide and the more potent oxidizing agent, iodate(I). uw.edu.pl The shape of potentiometric titration curves and the reaction stoichiometry are dependent on the concentration of sodium hydroxide. uw.edu.plresearchgate.net
The choice of solvent also plays a role. Polar solvents can influence the tautomeric equilibrium, typically favoring the more polar thione form, which affects reaction kinetics. researchgate.net The solubility and stability of the compound are also key considerations; for instance, thiol groups are generally prone to oxidation in aqueous buffers, sometimes requiring the addition of antioxidants for stabilization during analysis. The material of the electrode used in electrochemical studies (e.g., platinum vs. gold) has also been shown to affect the shape of potentiometric titration curves, indicating surface-dependent interactions. uw.edu.pl
| Analyte Amount (µmol) | NaOH Concentration (mol L⁻¹) | Working Electrode | Observed Phenomenon |
|---|---|---|---|
| 100-500 | Strongly Alkaline | Platinum or Gold | Determination range with relative standard deviations below 1%. uw.edu.pl |
| 100 | ~7 | Platinum Plate | Potential drop occurs late in the titration. uw.edu.pl |
| 500 | ~7 | Platinum Plate | Potential drop appears at the beginning of the titration. uw.edu.pl |
| 200 | 7 | Gold Wire | Typical titration curve shape. uw.edu.pl |
| >100 | > ~2 | Platinum | Unusual potential drop observed, non-Nernstian behavior. uw.edu.plresearchgate.net |
Coordination Chemistry and Ligand Properties of 2,8 Dimercapto 6 Hydroxypurine
Identification of Potential Coordination Sites
The coordination behavior of 2,8-Dimercapto-6-hydroxypurine is dictated by the presence of multiple potential donor atoms within its molecular framework. The molecule's ability to exist in different tautomeric forms, specifically the thiol-thione tautomerism, can influence its hydrogen-bonding capacity and subsequent metal chelation.
The primary coordination sites of this compound are its two sulfur atoms located at the C2 and C8 positions of the purine (B94841) ring. These thiol (-SH) groups are highly reactive and readily deprotonate to form thiolate anions, which are excellent soft donors for a variety of metal ions. uw.edu.pl The ability of these thiol groups to participate in redox reactions, such as disulfide bond formation, further highlights their chemical reactivity.
In addition to the sulfur atoms, the nitrogen atoms within the purine ring system are potential donor sites. The purine scaffold contains four nitrogen atoms, and depending on the tautomeric form and the pH of the medium, these nitrogens can possess lone pairs of electrons available for coordination with metal ions. This dual capability of having both soft (sulfur) and borderline (nitrogen) donor atoms makes this compound a versatile ligand.
The hydroxyl (-OH) group at the C6 position introduces another potential coordination site. google.com The oxygen atom, a hard donor, can also deprotonate to form an alkoxide or phenoxide-like species, enabling it to bind to metal ions. The involvement of the hydroxyl group in coordination would depend on the nature of the metal ion and the reaction conditions. The presence of this group, in conjunction with the thiol and nitrogen donors, allows for multiple potential binding modes. google.com
Chelation and Metal Complexation Studies
The strategic placement of multiple donor atoms allows this compound to act as a potent chelating agent, forming stable complexes with various metal ions. This property is central to some of its noted applications.
The presence of donor atoms on the purine ring in relative proximity facilitates the formation of stable chelate rings upon coordination with a metal ion. For instance, a metal ion can be coordinated simultaneously by a sulfur atom and an adjacent ring nitrogen atom. This chelation effect results in thermodynamically stable metal complexes, a principle utilized in applications such as heavy metal detoxification where the compound forms stable complexes with ions like mercury and lead. guidechem.com
This compound can form stable complexes with transition metal ions such as zinc (Zn²⁺) and iron (Fe³⁺). The specific coordination mode can vary. Depending on the metal-to-ligand ratio and reaction conditions, the ligand can act as a bidentate or a polydentate ligand. It can potentially form monomeric complexes where a single ligand binds to a central metal ion, or it could act as a bridging ligand to form polymeric structures. Potentiometric titration studies with iodine have revealed complex reactivity, suggesting that the coordination environment is sensitive to factors like pH. uw.edu.pllodz.pl
Structural and Electronic Characterization of Metal Complexes
The characterization of metal complexes formed with this compound involves various analytical techniques to elucidate their structure and electronic properties. Electrochemical methods, such as potentiometric titration, have been employed to study the compound's reactivity and interaction with other chemical species. lodz.pl Studies have shown that potentiometric titration curves of this compound can be unusual, with the shape of the curve being dependent on the concentration of hydroxide (B78521) ions and the type of indicator electrode used. uw.edu.plresearchgate.net This indicates complex electrochemical behavior upon interaction.
| Property | Value / Description | Reference |
| Molecular Formula | C₅H₄N₄OS₂ | slideshare.netslideshare.net |
| Molecular Weight | 200.24 g/mol | slideshare.netslideshare.net |
| CAS Number | 15986-32-0 | slideshare.netslideshare.net |
| Physical Appearance | Solid | slideshare.netslideshare.net |
| Melting Point | >300 °C | slideshare.netslideshare.net |
| Reactivity Studied By | Potentiometric Titration, Electrochemical Assays (Cyclic Voltammetry) | uw.edu.pllodz.pl |
| Potential Metal Ion Interactions | Zn²⁺, Fe³⁺, Heavy Metals |
Biological Interactions and Pharmacological Action of 2,8 Dimercapto 6 Hydroxypurine
Endocrine System Modulation
2,8-Dimercapto-6-hydroxypurine, a synthetic purine (B94841) derivative, has demonstrated notable effects on the endocrine system, particularly concerning thyroid function and male reproductive health. Its classification as an antithyroid agent has led to investigations into its specific mechanisms of action and downstream consequences.
Antithyroid Activity and Interference with Thyroid Hormone Synthesis
As an antithyroid drug, this compound is understood to interfere with the synthesis of thyroid hormones. The primary mechanism of action for many antithyroid compounds, particularly those in the thionamide class, is the inhibition of thyroid peroxidase (TPO). wikipedia.orgnih.gov This key enzyme is responsible for catalyzing the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3). wikipedia.orgnih.gov By inhibiting TPO, these drugs effectively reduce the production of thyroid hormones. wikipedia.org While the specific inhibitory profile of this compound on TPO requires more direct investigation, its classification as an antithyroid agent strongly suggests a similar mechanism.
Reproductive System Impact
Research has highlighted the significant impact of this compound on the male reproductive system, pointing to it as a "negative modulator of the reproductive axis."
A study investigating the effects of this compound in adult male rats revealed a significant negative impact on testicular cell populations and sperm production. The research reported a notable decrease in the mean testicular cell population and diameter, leading to arrested spermatogenesis. Furthermore, a significant reduction was observed in the mean population and diameter of both Sertoli and Leydig cells in the treated group.
| Parameter | Effect of this compound |
|---|---|
| Mean Testicular Cell Population | Significant Decrease |
| Testicular Cell Diameter | Significant Decrease |
| Spermatogenesis | Arrested |
| Mean Sertoli Cell Population | Significant Decrease |
| Mean Leydig Cell Population | Significant Decrease |
| Sertoli and Leydig Cell Diameter | Significant Decrease |
The same study also documented a significant decrease in plasma testosterone (B1683101) levels in male rats treated with this compound. This reduction in testosterone suggests a direct or indirect inhibitory effect on Leydig cell function, which are the primary producers of testosterone in the testes.
| Hormone | Effect of this compound |
|---|---|
| Plasma Testosterone | Significant Decrease |
The observed effects on both spermatogenesis and testosterone production strongly indicate that this compound interacts with the hypothalamic-pituitary-gonadal (HPG) axis. The HPG axis is a tightly regulated hormonal cascade where the hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govfda.gov LH acts on Leydig cells to stimulate testosterone production, while FSH, along with testosterone, is crucial for spermatogenesis by acting on Sertoli cells. nih.gov The reduction in testosterone and arrested spermatogenesis following treatment with this compound suggests a potential disruption at one or more levels of this axis. However, the precise point of interaction, whether at the hypothalamic, pituitary, or gonadal level, has not yet been fully elucidated and requires further research.
Immunological System Modulation
Immunostimulant Properties and Mechanism of Action
While often categorized as an immunosuppressant, the immunomodulatory effects of mercaptopurine derivatives can be complex. The primary mechanism of action involves the suppression of T-lymphocytes and cell-mediated immunity. taylorandfrancis.com Azathioprine (B366305), a prodrug of 6-mercaptopurine (B1684380), is metabolized in vivo to 6-mercaptopurine, which then acts as a purine antimetabolite. taylorandfrancis.com This interference with purine metabolism inhibits the proliferation of rapidly dividing cells, including the immune cells involved in amplifying the immune response. wikipedia.org
Research dating back to 1958 demonstrated that 6-mercaptopurine could decrease the production of antibodies against previously encountered antigens, highlighting its immunomodulatory potential. mdpi.comresearchgate.net The immunosuppressive effect is a key aspect of its therapeutic use in autoimmune diseases and organ transplantation. taylorandfrancis.com The mechanism for this effect is tied to its ability to inhibit several pathways in nucleic acid biosynthesis, thereby preventing the proliferation of cells that determine and amplify the immune response. wikipedia.org
| Property | Description | Source(s) |
| Primary Effect | Immunosuppression | wikipedia.orgtaylorandfrancis.com |
| Mechanism | Inhibition of nucleic acid biosynthesis, suppression of T-lymphocytes | wikipedia.orgtaylorandfrancis.com |
| Key Metabolite | 6-mercaptopurine (from azathioprine) | taylorandfrancis.com |
| Observed Effect | Decreased antibody production | mdpi.comresearchgate.net |
Antiviral Efficacy and Cellular Targets
Purine derivatives, including 6-mercaptopurine, have demonstrated antiviral potential. nih.gov The structural similarity of these compounds to natural purine bases allows them to interfere with viral replication. mdpi.com The antiviral activity of azathioprine and its derivative 6-mercaptopurine has been a subject of study, with evidence suggesting they can be effective against a range of viruses. mdpi.comnih.gov
The proposed antiviral mechanisms for this class of compounds include the inhibition of viral replication and targeting of viral or host cell components essential for the viral life cycle. nih.gov For instance, some purine analogs are known to inhibit viral RNA-dependent RNA polymerase. nih.gov The broad-spectrum antiviral potential of these compounds is an area of ongoing research, with studies exploring their efficacy against various DNA and RNA viruses. researchgate.net
| Virus Type | Proposed Mechanism of Action | Source(s) |
| RNA Viruses | Inhibition of replication | nih.gov |
| Coronaviruses | Inhibition of Papain-like protease (PLpro) | researchgate.net |
| Influenza A Virus | Activation of the unfolded protein response sensors | researchgate.net |
| Human Herpesviruses | Inhibition of replication | researchgate.net |
Underlying Cellular and Molecular Mechanisms
The cellular and molecular mechanisms of action for mercaptopurine derivatives are multifaceted, involving interactions with key intracellular pathways, induction of oxidative stress, and ultimately, apoptosis.
Upon cellular uptake, 6-mercaptopurine is converted to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). patsnap.comdrugbank.com TIMP and its subsequent metabolites interfere with multiple steps in the purine nucleotide synthesis and metabolism pathways. patsnap.comwikipedia.orgdrugbank.com
Key enzymatic targets include:
Inosinate (IMP) dehydrogenase: This enzyme is involved in the conversion of IMP to xanthylic acid (XMP), a precursor for guanine (B1146940) nucleotides. drugbank.com
Adenylosuccinate synthetase: This enzyme is involved in the conversion of IMP to adenylic acid (AMP). wikipedia.org
By inhibiting these key enzymes, mercaptopurine derivatives disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and cell death, particularly in rapidly proliferating cells. patsnap.comwikipedia.org
Recent studies have indicated that 6-mercaptopurine can induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects. nih.gov In the presence of copper ions, 6-mercaptopurine can undergo redox cycling, leading to the production of ROS and subsequent DNA damage. nih.gov This pro-oxidant activity may represent an alternative, copper-dependent pathway for the anticancer activity of 6-MP. nih.gov
The induction of oxidative stress can trigger apoptotic pathways. imrpress.com Increased intracellular ROS levels can disrupt mitochondrial function, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis. mdpi.comyoutube.com The apoptotic process is a controlled form of cell death that avoids the inflammatory response associated with necrosis. mdpi.com For thiopurines, apoptosis is considered the final mechanism through which they exert their immunosuppressive effects. mdpi.com
The primary toxicological mechanism of mercaptopurine derivatives at the cellular level is myelosuppression, which is a direct consequence of their interference with nucleic acid synthesis in rapidly dividing hematopoietic stem cells. nih.gov This can lead to leukopenia, thrombocytopenia, and anemia. nih.gov
Hepatotoxicity is another significant toxicological concern. nih.gov The metabolism of mercaptopurines can lead to the formation of metabolites that are toxic to liver cells. semanticscholar.org The genetic variability in enzymes responsible for metabolizing these drugs, such as thiopurine methyltransferase (TPMT), can significantly influence an individual's susceptibility to these toxic effects. patsnap.comtaylorandfrancis.com
Cytotoxicity is not solely linked to the antimetabolite activity. Studies have shown that 6-mercaptopurine and its metabolites can exhibit cytotoxicity through mechanisms that may be distinct from their antitumor activity. nih.gov The cellular uptake and retention of mercaptopurine derivatives are critical factors in determining their therapeutic efficacy and toxicity. aacrjournals.orgaacrjournals.org
Enzymatic Inhibition and Biomolecular Interaction Studies Relevant to Purine Derivatives
Methodologies for Investigating Enzyme Inhibitory Potential
The assessment of a compound's ability to inhibit an enzyme is a cornerstone of drug discovery and molecular pharmacology. These investigations typically involve quantitative assays to determine the potency of the inhibitor and screening against panels of enzymes to understand its selectivity.
Quantitative Enzyme Assays and Determination of Inhibition Constants
Quantitative enzyme assays are essential for determining the potency of an inhibitory compound. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. aatbio.com This value is highly dependent on the specific experimental conditions, including the concentrations of the enzyme and its substrate. aatbio.comnih.gov
A more intrinsic measure of inhibitor potency is the inhibition constant (Kᵢ). nih.gov The Kᵢ is the dissociation constant for the binding of the inhibitor to the enzyme and is independent of enzyme concentration. nih.gov For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for its substrate. aatbio.compromega.com
Various graphical and computational methods are employed to determine these constants from experimental data, including double reciprocal plots (Lineweaver-Burk plots) and Dixon plots. nih.gov Modern approaches often utilize high-throughput screening methods with fluorescence-based assays to rapidly assess the inhibitory potential of numerous compounds. nih.gov
Table 1: Key Parameters in Enzyme Inhibition Assays
| Parameter | Description | Significance |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | A common measure of inhibitor potency; dependent on assay conditions. aatbio.com |
| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | An intrinsic measure of inhibitor affinity, independent of enzyme concentration. nih.gov |
| Kₘ | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ. | Reflects the affinity of the enzyme for its substrate. |
| Vₘₐₓ | The maximum rate of an enzyme-catalyzed reaction. | Proportional to the enzyme concentration. |
Screening against Key Metabolic Enzymes (e.g., Cytochrome P450 Enzymes, Isoprenoid Biosynthesis Enzymes)
Cytochrome P450 Enzymes:
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including drugs. researchgate.net Inhibition of CYP enzymes is a major cause of drug-drug interactions. researchgate.net Therefore, screening new chemical entities for their potential to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical step in drug development. researchgate.net High-throughput screening assays, often employing fluorescent probes that become luminescent upon metabolism by a specific CYP isoform, are widely used for this purpose. nih.govnih.gov
Specific data on the screening of 2,8-dimercapto-6-hydroxypurine against cytochrome P450 enzymes is not available in the reviewed scientific literature.
Isoprenoid Biosynthesis Enzymes:
The isoprenoid biosynthesis pathway is essential for the production of a wide variety of vital molecules, including sterols and ubiquinone. nih.gov This pathway is a target for various drugs. nih.gov Enzymes in this pathway, such as farnesyl diphosphate (B83284) synthase, are targets for inhibitors like bisphosphonates. nih.gov The investigation of novel inhibitors often involves assays that measure the activity of key enzymes in the pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the non-mevalonate pathway.
There is no information available in the reviewed literature regarding the screening of this compound against enzymes of the isoprenoid biosynthesis pathway.
Analysis of Ligand-Biomolecule Interactions
Understanding how a compound binds to its biological target is fundamental to elucidating its mechanism of action and for guiding the design of more potent and selective molecules.
Binding Affinity and Specificity Profiling
The interaction of a ligand, such as this compound, with a biomolecule is characterized by its binding affinity and specificity. Binding affinity refers to the strength of the interaction, often quantified by the dissociation constant (Kₔ). Specificity describes the preference of the ligand for one target over others.
While there is a report on the antithyroid activity of this compound, which suggests interaction with components of the thyroid hormone synthesis pathway, specific binding affinity data (e.g., Kₔ values) for its interaction with any particular biomolecule (protein or nucleic acid) are not documented in the available literature. wikipedia.orgnih.gov The presence of two thiol groups in the molecule suggests a potential for interaction with metal ions, which could be a factor in its biological activity.
Structure-Activity Relationships Governing Biomolecular Recognition
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For purine (B94841) derivatives, SAR studies have provided valuable insights into the requirements for potent enzyme inhibition.
For instance, in a series of 2,6-diamino-8-substituted purines designed as dihydrofolate reductase inhibitors, the nature of the substituent at the 8-position was found to be critical for inhibitory potency and selectivity. Similarly, for N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of purines, substitutions at the C2, C6, and C8 positions of the purine ring significantly impacted their antiviral activity. For example, substitution of the adenine (B156593) ring in PMEA at the 2-position with chlorine, fluorine, or a hydroxyl group was found to decrease its activity against DNA viruses. In contrast, a 2-amino-6-chloropurine (B14584) derivative showed strong activity against herpes simplex viruses.
These studies highlight that modifications at the 2, 6, and 8 positions of the purine core, the very positions substituted in this compound, are key determinants of biological activity and biomolecular recognition. However, without specific experimental data for this compound itself, any discussion of its SAR remains speculative.
Table 2: Summary of Structure-Activity Relationship Trends in Selected Purine Derivatives
| Purine Analogue Series | Position of Substitution | Impact on Biological Activity | Reference |
| 2,6-diamino-8-substituted purines | C8 | Critical for dihydrofolate reductase inhibition potency and selectivity. | |
| PME purine derivatives | C2, C6, C8 | Substitutions significantly affect antiviral activity. |
Computational and Theoretical Investigations on 2,8 Dimercapto 6 Hydroxypurine
Quantum Chemical Approaches
Quantum chemical methods are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules. These approaches model the behavior of electrons to predict a wide range of chemical phenomena, from molecular stability to spectroscopic signatures.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of purine (B94841) analogues. DFT calculations can determine key parameters that govern molecular reactivity, such as the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For instance, DFT studies on the related thiopurines, 6-mercaptopurine (B1684380) (MP) and 6-thioguanine (B1684491) (TG), provide insight into the likely electronic characteristics of 2,8-Dimercapto-6-hydroxypurine. The calculated energies for these analogues highlight their potential as reactive species.
| Compound | Form | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_gap) (eV) |
|---|---|---|---|---|
| 6-Thioguanine (Analogue) | Neutral | -5.50 | -1.25 | 4.25 |
| 6-Mercaptopurine (Analogue) | Neutral | -5.74 | -1.32 | 4.42 |
Data sourced from a DFT study on thiopurine analogues. nih.gov This table illustrates the typical electronic parameters that would be calculated for this compound to predict its reactivity.
These calculations demonstrate that such compounds have a significant energy gap, indicating relative stability, but are reactive enough to participate in biological processes. DFT is also instrumental in predicting how the molecule will interact with other entities, such as metal surfaces, which is relevant for applications like sensor development or understanding interactions with metalloenzymes. rsc.org
Analysis of Electrostatic Potential and Ionization Energies
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
In computational studies of thiopurines like 6-mercaptopurine, MEP analysis reveals that the most negative potential (nucleophilic sites, typically shown in red or yellow) is concentrated around the sulfur and nitrogen atoms. rsc.org This suggests these sites are prime locations for electrophilic attack or for coordinating with positive ions. Conversely, positive potential (electrophilic sites, shown in blue) is often located around the hydrogen atoms attached to the purine ring nitrogens. For this compound, an MEP map would similarly highlight the reactive potential of its thiol and hydroxyl groups and the nitrogen atoms within its purine core.
Ionization energy , the minimum energy required to remove an electron from a molecule, is another key parameter derived from quantum chemical calculations. It is a fundamental measure of a molecule's resistance to oxidation. While specific ionization energy values for this compound are not available, computational models can predict these values, providing a quantitative measure of its electron-donating ability, which is critical for understanding its potential role in redox processes within a biological system.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic view of molecular behavior, from the stability of different structural forms to interactions with complex biological macromolecules.
Prediction of Conformational Preferences and Tautomeric Forms
Purine analogues with hydroxyl and thiol substituents, such as this compound, can exist in several tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In this case, the compound can exist in thiol (C-SH) or thione (C=S) forms, and keto (C=O) or enol (C-OH) forms. The dominant tautomeric form under physiological conditions dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its biological function.
Computational chemistry is essential for predicting the most stable tautomer. By calculating the relative Gibbs free energies of all possible forms, researchers can determine their equilibrium populations. For example, studies on 6-mercaptopurine have used high-level calculations (MP2 level of theory following DFT optimization) to determine the relative stability of its different tautomers in an aqueous solution. chemrxiv.org These studies show that specific tautomers are significantly more stable than others.
| Tautomer of 6-Mercaptopurine (Analogue) | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|
| N7(H)-N1(H) | 0.0 | Most Stable |
| N9(H)-N1(H) | +8.4 | Less Stable |
| N7(H)-N3(H) | +52.7 | Much Less Stable |
| N9(H)-N3(H) | +55.2 | Least Stable |
Data adapted from a computational study on 6-mercaptopurine tautomers in aqueous solution. chemrxiv.org A similar approach would be used to determine the most stable form of this compound from its many possible tautomers.
In Silico Ligand-Target Docking for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). plos.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the mechanism of action of a potential drug.
For a purine analogue like this compound, a relevant target could be an enzyme involved in purine metabolism, such as Xanthine (B1682287) Oxidase (XO). nih.govrsc.org In a hypothetical docking study, the 3D structure of the most stable tautomer of the compound would be placed into the active site of the XO crystal structure. The docking algorithm then samples numerous possible binding poses and scores them based on factors like electrostatic compatibility and intermolecular forces.
The results predict the binding affinity (often expressed as a docking score or binding energy) and identify the specific amino acid residues in the active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | Xanthine Oxidase | -8.5 | Glu802, Arg880, Phe914, Thr1010 |
| Allopurinol (Reference Inhibitor) | Xanthine Oxidase | -6.1 | Glu802, Arg880, Phe914, Thr1010 |
This table presents hypothetical docking results for this compound against Xanthine Oxidase, with Allopurinol as a reference. The interacting residues are based on known interactions of other inhibitors with XO. nih.govdergipark.org.tr
Computational Derivation of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. tandfonline.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.
To build a QSAR model, a set of related compounds (a "training set") with known biological activities (e.g., IC₅₀ values) is required. For each compound, a variety of numerical descriptors are calculated, representing its physicochemical, electronic, or topological properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that links these descriptors to the activity. researchgate.net
For a class of compounds like purine derivatives, a QSAR study could yield an equation similar to this illustrative example for c-Src kinase inhibitors:
pIC₅₀ = 0.5 * (SsCH3E-index) + 1.2 * (H-Donor Count) - 0.8 * (SsOHcount) + C
This equation indicates that activity (pIC₅₀) increases with higher values for the SsCH3E-index and H-Donor Count descriptors but decreases with a higher SsOHcount. The model's predictive power is evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model allows researchers to prioritize the synthesis of novel analogues, such as derivatives of this compound, that are predicted to have the highest desired activity.
| QSAR Model Parameter | Value | Interpretation |
|---|---|---|
| Correlation Coefficient (R²) | 0.832 | The model explains 83.2% of the variance in the training set activity. |
| Cross-Validated R² (Q²) | 0.755 | The model has good internal predictive ability. |
| Predictive R² (Pred_R²) | 0.798 | The model accurately predicts the activity of an external test set. |
Statistical parameters adapted from a 2D-QSAR study on purine derivatives, illustrating the metrics used to validate a QSAR model. tandfonline.comresearchgate.net
Prospective Research Avenues and Translational Relevance of 2,8 Dimercapto 6 Hydroxypurine
Development of Advanced Synthetic Strategies for Novel Analogues
The synthesis of 2,8-Dimercapto-6-hydroxypurine and its analogues is a key area of research for exploring their therapeutic potential.
A common synthetic pathway for this compound begins with hypoxanthine (B114508) (6-hydroxypurine). guidechem.com The process involves the substitution of halogen atoms on the purine (B94841) scaffold with thiol groups. For instance, hypoxanthine can be brominated using phosphorus oxybromide to yield 2,8-dibromo-6-hydroxypurine. This intermediate is then treated with a thiolation agent like thiourea (B124793) under alkaline conditions to replace the bromine atoms with the desired thiol groups. Challenges in this synthesis can include the need for anhydrous conditions and careful purification to remove byproducts.
The development of advanced synthetic strategies focuses on creating novel analogues with enhanced or new biological activities. Research into other purine derivatives provides a roadmap for these strategies. For example, a study on the synthesis of novel 6,8,9-trisubstituted purine analogues started from 4,6-dichloro-5-nitropyrimidine (B16160) and involved a multi-step process to introduce various substituents. tubitak.gov.tr This highlights that the purine scaffold is highly adaptable for creating a library of new compounds. By modifying the substituents at the C6, C8, and N9 positions of the purine ring, researchers can systematically investigate the structure-activity relationships and optimize compounds for specific therapeutic targets. tubitak.gov.tr
Innovation in Analytical and Bioanalytical Methodologies
The analysis of this compound presents unique challenges and has led to the application of specific analytical techniques.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification and analysis of this compound. sielc.com A typical method uses a mobile phase of acetonitrile (B52724) and water with phosphoric acid, allowing for effective separation from impurities. sielc.com This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities or adapted for pharmacokinetic studies. sielc.com
A notable area of innovation has been in its electrochemical analysis. Studies using iodimetric titration with potentiometric detection in a strongly alkaline medium have revealed unusual behavior. uw.edu.pl The compound exhibits non-Nernstian behavior, meaning its response does not follow the classic Nernst equation. uw.edu.pl The shape of the potentiometric titration curves is highly dependent on factors such as the concentration of sodium hydroxide (B78521), the analyte concentration, and the material of the working electrode (platinum or gold). uw.edu.plresearchgate.net For instance, when using a gold wire indicator electrode, the titration curve has a typical shape, but with platinum or gold plate electrodes, a significant potential drop is observed at the beginning of the titration. researchgate.net These findings underscore the need for customized analytical methods for accurate quantification.
Table 1: Analytical Methodologies for this compound
| Technique | Details | Key Findings |
|---|---|---|
| Potentiometric Titration | Iodimetric titration in a strongly alkaline medium. uw.edu.pl | Exhibits non-Nernstian behavior; titration curves depend on electrode material (Pt, Au) and concentration. uw.edu.plresearchgate.net |
| RP-HPLC | Mobile phase often consists of acetonitrile/water with an acid modifier (e.g., phosphoric acid). sielc.com | Standard method for purification and analysis; scalable for preparative and pharmacokinetic applications. sielc.com |
Comprehensive Elucidation of Biological and Pharmacological Mechanisms
This compound is recognized for a range of biological activities, primarily as an antithyroid agent. who.int Its mechanism of action is thought to be multifaceted, stemming from its chemical structure, particularly the two reactive thiol groups.
The antithyroid properties likely involve the inhibition of thyroid hormone synthesis, similar to other thionamide drugs like propylthiouracil. who.int This disruption of thyroid function can have secondary effects on other endocrine systems. A histomorphological study in male rats demonstrated that administration of this compound led to significant reproductive system changes. who.intresearchgate.net These included a reduction in plasma testosterone (B1683101) levels, decreased populations of Sertoli and Leydig cells (which are crucial for sperm production and testosterone synthesis, respectively), and arrested spermatogenesis. who.intresearchgate.net This suggests the compound acts as a negative modulator of the male reproductive axis, likely as an indirect consequence of its antithyroid activity. who.int
Beyond its antithyroid effects, the compound has been investigated for other potential applications. Research has indicated its use in the production of antiviral agents and as an immunostimulant. uw.edu.pl Furthermore, the thiol groups enable the molecule to act as a chelating agent, binding to metal ions. This property could be relevant for detoxifying heavy metals or modulating the activity of metalloenzymes. The mechanism of action is believed to involve the thiol groups inhibiting specific enzymes by binding to their active sites.
Table 2: Summary of Research Findings in Male Rats
| Parameter Measured | Observation | Significance (p-value) |
|---|---|---|
| Testicular Cell Population | Significant decrease. who.intresearchgate.net | P<0.0001 who.intresearchgate.net |
| Sertoli & Leydig Cell Population | Significant decrease. who.intresearchgate.net | P<0.0001 who.intresearchgate.net |
| Spermatogenesis | Arrested. who.intresearchgate.net | Not specified |
Potential Contributions to Therapeutic Agent Discovery
The unique biological profile of this compound makes it and its derivatives promising scaffolds for therapeutic agent discovery.
The established antithyroid, antiviral, and immunostimulant activities provide direct avenues for drug development. uw.edu.pl The ability to modulate the endocrine and immune systems suggests potential applications in a variety of diseases.
Furthermore, the purine core structure is a well-established framework in medicinal chemistry. By creating novel analogues of this compound, researchers can explore new therapeutic possibilities. A study focusing on novel 6,8,9-trisubstituted purine analogues demonstrated that certain derivatives exhibit significant cytotoxic activity against human liver, colon, and breast cancer cells, in some cases surpassing the efficacy of established chemotherapy drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr This underscores the potential of using the purine skeleton of this compound as a starting point for developing new anticancer agents. tubitak.gov.tr The strategic modification of the purine ring could lead to compounds that target other enzymes involved in purine metabolism or other cellular pathways, opening up new strategies for conditions like gout or other metabolic disorders. nih.gov
Q & A
Q. What are the established synthetic routes for 2,8-dimercapto-6-hydroxypurine, and what challenges arise during its purification?
Synthesis of this compound (CAS 24521-76-4) likely involves functionalization of purine derivatives. A common approach for thiolated purines includes:
- Step 1 : Selective protection of hydroxyl groups (e.g., using trimethylsilyl or acetyl groups) to avoid side reactions during thiolation .
- Step 2 : Nucleophilic substitution or thiolation reactions with reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under anhydrous conditions .
- Step 3 : Deprotection and purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) .
Challenges : Thiol groups are prone to oxidation; thus, inert atmospheres (N₂/Ar) and reducing agents (e.g., dithiothreitol) are critical during synthesis. Purity validation requires HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR : Use - and -NMR in deuterated DMSO to resolve tautomeric forms (e.g., thione vs. thiol). The 6-hydroxyl group typically appears as a broad peak at δ 10–12 ppm .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight (e.g., [M–H]⁻ at m/z 186.99 for C₅H₄N₄OS₂) .
- FTIR : Detect S–H stretching (~2550 cm⁻¹) and C=O/C=S vibrations (1650–1700 cm⁻¹) to distinguish between oxo and thione forms .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Solubility : Limited data exist, but analogous purines (e.g., 6-mercaptopurine) dissolve in polar aprotic solvents (DMSO, DMF) and weakly basic aqueous solutions (pH 8–10) .
- Stability : Thiol groups oxidize readily; store under N₂ at –20°C. Add antioxidants (e.g., 1 mM EDTA) to aqueous buffers. Monitor degradation via HPLC with a C18 column and 0.1% TFA/acetonitrile gradient .
Advanced Research Questions
Q. How do tautomeric equilibria and redox activity of this compound influence its biochemical interactions?
- Tautomerism : The compound may exist as 2-thiol/8-thione or 2-thione/8-thiol forms, affecting hydrogen-bonding capacity and metal chelation (e.g., with Zn²⁺ or Fe³⁺). Computational studies (DFT) can predict dominant tautomers .
- Redox Activity : Thiol groups participate in disulfide bond formation under oxidative conditions, which may mimic biological redox environments (e.g., in enzyme active sites). Electrochemical assays (cyclic voltammetry) quantify oxidation potentials .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Matrix Interference : Thiol-containing biomolecules (e.g., glutathione) compete for detection. Use derivatization agents (e.g., monobromobimane) to tag thiols selectively before LC-MS/MS analysis .
- Sensitivity : Limit of detection (LOD) can be improved with UPLC coupled to tandem mass spectrometry (MRM mode). Validate methods using spike-recovery experiments in plasma/urine .
Q. How should researchers resolve contradictions in reported biological activities of thiolated purine derivatives?
- Case Study : If one study reports antitumor activity for this compound while another shows inactivity:
- Experimental Variables : Compare cell lines (e.g., HepG2 vs. HeLa), dosing regimens, and redox conditions (hypoxia vs. normoxia) .
- Data Reproducibility : Validate purity (>98% by HPLC) and confirm tautomeric form (via X-ray crystallography) .
- Mechanistic Studies : Use siRNA knockdowns to identify molecular targets (e.g., thioredoxin reductase) and rule off-target effects .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
- Core Modifications : Synthesize analogs with methyl/ethyl substitutions at N-3 or N-7 to assess steric effects on enzyme binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with purine-metabolizing enzymes (e.g., xanthine oxidase) .
- Data Integration : Combine in vitro IC₅₀ values with ADMET predictions (SwissADME) to prioritize lead compounds .
Q. How can researchers address conflicting spectral data for this compound in different solvents?
- Solvent Effects : Polar solvents (D₂O) stabilize ionic forms, while DMSO-d₆ favors neutral tautomers. Compare -NMR shifts across solvents to assign peaks .
- Dynamic Equilibria : Variable-temperature NMR (25–60°C) reveals tautomerization rates. For example, coalescence of S–H peaks indicates rapid interconversion .
Q. Key Data Gaps and Recommendations
- Synthesis : No direct protocols for this compound are cited; extrapolate from 6-mercaptopurine methodologies .
- Biological Data : Limited studies exist; prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) with rigorous redox controls .
- Analytical Validation : Cross-validate HPLC, NMR, and MS data with independent labs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
